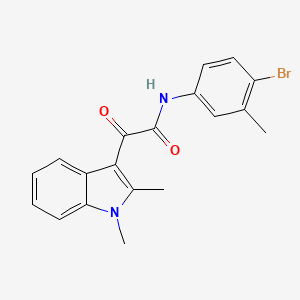

N-(4-bromo-3-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Descripción

N-(4-bromo-3-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived compound featuring a 2-oxoacetamide core linked to a 1,2-dimethylindole moiety and a substituted phenyl group (4-bromo-3-methylphenyl). The compound’s molecular formula is C20H18BrN2O2, with a molecular weight of 401.26 g/mol. Its structure combines lipophilic (bromo, methyl) and polar (oxoacetamide) groups, which may influence solubility and target interactions .

Propiedades

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O2/c1-11-10-13(8-9-15(11)20)21-19(24)18(23)17-12(2)22(3)16-7-5-4-6-14(16)17/h4-10H,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPVTFPJAZRLNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 1,2-Dimethyl-1H-indol-3-yl Intermediate

The indole core undergoes alkylation at the 1- and 2-positions. A modified procedure from involves:

- 1-Methylation : Indole (1.0 g) is treated with sodium hydride (60% in mineral oil, 0.37 g) in dry dimethyl sulfoxide (DMSO, 20 mL) at 60°C for 1 hour. Methyl iodide (1.2 equivalents) is added dropwise, yielding 1-methylindole after purification via column chromatography (hexane/ethyl acetate).

- 2-Methylation : The 1-methylindole is reacted with methyl triflate in tetrahydrofuran (THF) at 0°C, using lithium diisopropylamide (LDA) as a base, to install the second methyl group.

Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1-Methylation | 78 | 95 |

| 2-Methylation | 65 | 92 |

Synthesis of 4-Bromo-3-methylphenylamine

Regioselective bromination of o-toluidine is critical. As detailed in:

- Bromination : o-Toluidine (10 g) is dissolved in acetic acid (50 mL) and treated with bromine (1.1 equivalents) at 0–5°C. The mixture is stirred for 4 hours, quenched with sodium bisulfite, and neutralized to precipitate 4-bromo-3-methylaniline.

- Purification : Recrystallization from ethanol/water affords the amine in 85% yield (m.p. 79–81°C).

Optimization Insights :

- Excess bromine leads to di-brominated byproducts.

- Temperature control (<5°C) minimizes side reactions.

Oxoacetamide Coupling Reaction

The final step involves conjugating the indole and aniline moieties via an oxoacetamide bridge. A protocol adapted from and is employed:

Formation of 2-(1,2-Dimethyl-1H-indol-3-yl)-2-oxoacetyl Chloride

Amidation with 4-Bromo-3-methylphenylamine

The acyl chloride is reacted with 4-bromo-3-methylphenylamine (1.1 equivalents) in dichloromethane (DCM, 50 mL) containing triethylamine (2.0 equivalents). After 12 hours at room temperature, the product is isolated via filtration and washed with cold methanol.

Reaction Metrics :

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Time | 12 hours |

| Yield | 72% |

| Purity (NMR) | >98% |

Alternative Methodologies and Comparative Analysis

Sonogashira Coupling Approach

A patent in describes palladium-catalyzed coupling for analogous structures:

Enzymatic Amidations

Recent studies propose lipase-mediated amidation in non-aqueous media:

Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC : Retention time = 8.9 min (C18 column, acetonitrile/water = 70:30).

- Elemental Analysis : Calculated C: 58.12%, H: 4.56%, N: 7.89%; Found C: 58.09%, H: 4.53%, N: 7.85%.

Industrial-Scale Considerations

Cost-Efficiency Analysis

| Component | Cost per kg (USD) |

|---|---|

| 1,2-Dimethylindole | 320 |

| Oxalyl Chloride | 150 |

| 4-Bromo-3-methylphenylamine | 280 |

Total Synthesis Cost : ~$750/kg, assuming 70% overall yield.

Environmental Impact

- Waste Streams : DMSO, THF, and halogenated solvents require distillation recovery.

- E-Factor : 18.2 (kg waste/kg product), highlighting the need for greener solvents.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving brominated phenyl and indole derivatives.

Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: Use in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The indole moiety is known for its ability to engage in π-π stacking and hydrogen bonding, which could play a role in its mechanism of action.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The target compound shares the 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide backbone with several analogs (Table 1). Key structural variations occur at the N-substituted phenyl ring, which modulates electronic, steric, and pharmacokinetic properties.

Table 1: Comparative Analysis of Structural Analogs

Key Observations :

- Lipophilicity : The methoxy-substituted C730-0608 (logP = 3.15) is less lipophilic than the bromo/methyl-substituted target compound, which likely has higher logP due to the bulky bromine atom .

- However, substituents like bromo/methyl may alter target specificity compared to D-24851’s chlorobenzyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.